molecular formula C8H7BClO B12589583 [2-(2-Chlorophenyl)ethenyl](hydroxy)boranyl CAS No. 871817-23-1

[2-(2-Chlorophenyl)ethenyl](hydroxy)boranyl

Katalognummer: B12589583
CAS-Nummer: 871817-23-1
Molekulargewicht: 165.41 g/mol
InChI-Schlüssel: KUHXOQDMLAXMJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chlorophenyl)ethenylboranyl is a borinic acid derivative with the molecular formula C8H8BClO.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)ethenylboranyl typically involves the reaction of 2-chlorostyrene with boronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of 2-(2-Chlorophenyl)ethenylboranyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chlorophenyl)ethenylboranyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(2-Chlorophenyl)ethenylboranyl has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-Chlorophenyl)ethenylboranyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)ethenylboranyl is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in both research and industrial applications .

Eigenschaften

CAS-Nummer

871817-23-1

Molekularformel

C8H7BClO

Molekulargewicht

165.41 g/mol

InChI

InChI=1S/C8H7BClO/c10-8-4-2-1-3-7(8)5-6-9-11/h1-6,11H

InChI-Schlüssel

KUHXOQDMLAXMJL-UHFFFAOYSA-N

Kanonische SMILES

[B](C=CC1=CC=CC=C1Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.